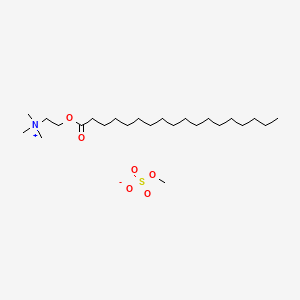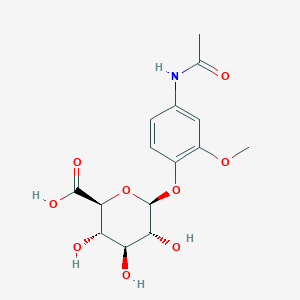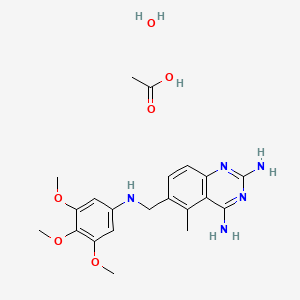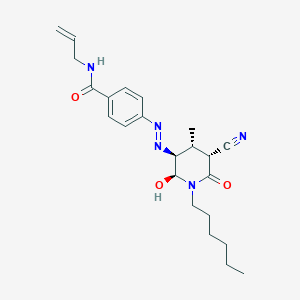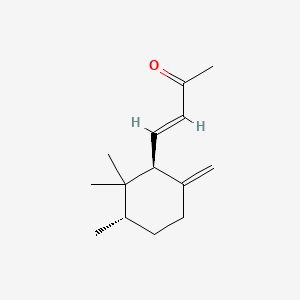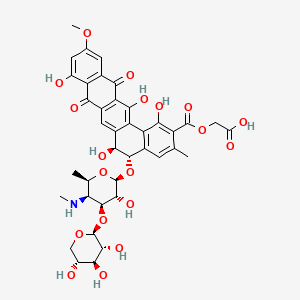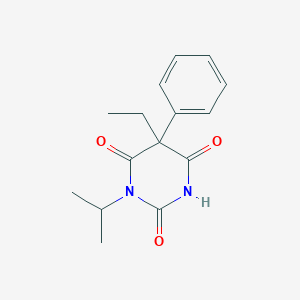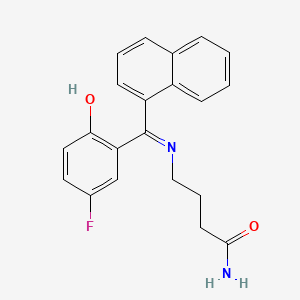
1-Benzopyrylium, 4-(6-methoxy-2-(2-(4-methoxyphenyl)ethenyl)-3-phenyl-4H-1-benzopyran-4-yl)-2-phenyl-, perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzopyrylium, 4-(6-methoxy-2-(2-(4-methoxyphenyl)ethenyl)-3-phenyl-4H-1-benzopyran-4-yl)-2-phenyl-, perchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of benzopyrylium salts, which are known for their stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzopyrylium, 4-(6-methoxy-2-(2-(4-methoxyphenyl)ethenyl)-3-phenyl-4H-1-benzopyran-4-yl)-2-phenyl-, perchlorate typically involves multi-step organic reactions. The process begins with the preparation of the core benzopyrylium structure, followed by the introduction of methoxy and phenyl groups through electrophilic substitution reactions. The final step involves the formation of the perchlorate salt by reacting the intermediate compound with perchloric acid under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzopyrylium, 4-(6-methoxy-2-(2-(4-methoxyphenyl)ethenyl)-3-phenyl-4H-1-benzopyran-4-yl)-2-phenyl-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted benzopyrylium compounds.
Applications De Recherche Scientifique
1-Benzopyrylium, 4-(6-methoxy-2-(2-(4-methoxyphenyl)ethenyl)-3-phenyl-4H-1-benzopyran-4-yl)-2-phenyl-, perchlorate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Benzopyrylium, 4-(6-methoxy-2-(2-(4-methoxyphenyl)ethenyl)-3-phenyl-4H-1-benzopyran-4-yl)-2-phenyl-, perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 1-Benzopyrylium, 4-ethoxy-6-methoxy-2-(4-methoxyphenyl)-, perchlorate
- 1-Benzopyrylium, 4-(6-methoxy-2-(2-(4-methoxyphenyl)ethenyl)-3-phenyl-4H-1-benzopyran-4-yl)-2-methyl-, perchlorate
Uniqueness: 1-Benzopyrylium, 4-(6-methoxy-2-(2-(4-methoxyphenyl)ethenyl)-3-phenyl-4H-1-benzopyran-4-yl)-2-phenyl-, perchlorate is unique due to its specific substitution pattern and the presence of both methoxy and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
72846-02-7 |
|---|---|
Formule moléculaire |
C40H31ClO8 |
Poids moléculaire |
675.1 g/mol |
Nom IUPAC |
6-methoxy-2-[(E)-2-(4-methoxyphenyl)ethenyl]-3-phenyl-4-(2-phenylchromenylium-4-yl)-4H-chromene;perchlorate |
InChI |
InChI=1S/C40H31O4.ClHO4/c1-41-30-20-17-27(18-21-30)19-23-37-39(29-13-7-4-8-14-29)40(34-25-31(42-2)22-24-36(34)43-37)33-26-38(28-11-5-3-6-12-28)44-35-16-10-9-15-32(33)35;2-1(3,4)5/h3-26,40H,1-2H3;(H,2,3,4,5)/q+1;/p-1/b23-19+; |
Clé InChI |
IOBUUJIGBRKXJZ-IMPZXOFZSA-M |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C/C2=C(C(C3=C(O2)C=CC(=C3)OC)C4=CC(=[O+]C5=CC=CC=C54)C6=CC=CC=C6)C7=CC=CC=C7.[O-]Cl(=O)(=O)=O |
SMILES canonique |
COC1=CC=C(C=C1)C=CC2=C(C(C3=C(O2)C=CC(=C3)OC)C4=CC(=[O+]C5=CC=CC=C54)C6=CC=CC=C6)C7=CC=CC=C7.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




